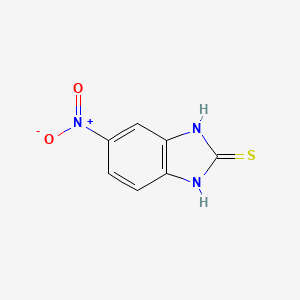

2-Mercapto-5-nitrobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXQSGWOGQPLQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064235 | |

| Record name | 5-Nitro-2-mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-91-3 | |

| Record name | 2-Mercapto-5-nitrobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6325-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-mercaptobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006325913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercapto-5-nitrobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitro-2-mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-5-nitrobenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Mercapto-5-nitrobenzimidazole (CAS 6325-91-3)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

2-Mercapto-5-nitrobenzimidazole, with the CAS number 6325-91-3, is a heterocyclic organic compound featuring a benzimidazole core substituted with a thiol (-SH) and a nitro (-NO2) group.[1] This molecule is of significant interest in medicinal chemistry and drug development, primarily for its demonstrated antiprotozoal activity, particularly against Giardia lamblia, the causative agent of giardiasis.[2][3] Its versatile chemical structure also lends itself to applications in agrochemicals and as a corrosion inhibitor. The presence of the thiol and nitro functional groups makes it a reactive intermediate for the synthesis of various pharmaceutical agents.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | References |

| Molecular Formula | C₇H₅N₃O₂S | [2][5] |

| Molecular Weight | 195.20 g/mol | [6][7] |

| Appearance | Light yellow to light orange/brown crystalline powder | [2][8] |

| Melting Point | 274 °C (with decomposition) | [7] |

| Solubility | Soluble in 1 M NaOH (50 mg/mL, opaque, dark red solution) | [7] |

| IUPAC Name | 5-nitro-1,3-dihydrobenzimidazole-2-thione | [6] |

| InChI | InChI=1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13) | [2][6] |

| InChIKey | YPXQSGWOGQPLQO-UHFFFAOYSA-N | [6] |

| SMILES | O=--INVALID-LINK--c1ccc2nc(S)[nH]c2c1 | [2] |

| Synonyms | 5-Nitro-2-benzimidazolethiol, 6-nitro-1H-benzimidazole-2-thiol | [2][3] |

Synthesis and Purification

Synthesis Protocol: Reaction of 4-Nitro-o-phenylenediamine with Carbon Disulfide

The primary synthetic route to this compound involves the cyclization of 4-nitro-o-phenylenediamine with carbon disulfide in an alkaline medium. The following is a generalized experimental protocol adapted from established methods for similar benzimidazole derivatives.[8][9]

Materials:

-

4-Nitro-o-phenylenediamine

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (95%) or Methanol

-

Water

-

Acetic Acid (glacial)

-

Activated Charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mole) in a mixture of 95% ethanol (100 mL) and water (15 mL).

-

To this alkaline solution, add 4-nitro-o-phenylenediamine (0.1 mole).

-

Slowly add carbon disulfide (0.1 mole) to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10-15 minutes to decolorize the mixture.

-

Perform a hot gravity filtration to remove the activated charcoal.

-

Heat the filtrate to 60-70 °C and add an equal volume of warm water.

-

Acidify the solution by the dropwise addition of glacial acetic acid with vigorous stirring until the pH is approximately neutral.

-

The product will precipitate out of the solution. Cool the mixture in an ice bath or refrigerate for several hours to ensure complete crystallization.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum at 40-50 °C.

Purification by Recrystallization

The crude product can be further purified by recrystallization to obtain a high-purity solid suitable for biological and analytical studies.

Procedure:

-

Select an appropriate solvent or solvent system. Ethanol (95%) is often a suitable choice.[8]

-

Dissolve the crude solid in a minimal amount of the hot solvent near its boiling point.

-

If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration.[10]

-

Allow the clear filtrate to cool slowly to room temperature.

-

Further cooling in an ice bath will promote maximum crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity assessment and quantification. While a specific method for this compound is not detailed in the literature, a general protocol for related benzimidazoles can be adapted.[11][12]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with a small amount of formic or phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound exhibits strong absorbance (typically in the range of 254-320 nm).

-

Column Temperature: 30-40 °C.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring system and the N-H and S-H protons. The exact chemical shifts will be influenced by the solvent used. For the parent 5-nitrobenzimidazole, characteristic signals appear in the aromatic region (around δ 7.7-8.5 ppm).[13]

-

¹³C NMR: The carbon NMR will display distinct signals for the carbon atoms of the benzimidazole core. For 5-nitrobenzimidazole, signals are observed around δ 117-146 ppm.[13]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 195. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (M-46) and NO (M-30). The benzimidazole ring itself is relatively stable, but fragmentation can occur.[6][14]

Biological Activity and Mechanism of Action

Antigiardial Activity

This compound is recognized for its activity against the protozoan parasite Giardia lamblia. This activity is characteristic of the broader class of 5-nitroimidazole drugs.[2][3]

Proposed Mechanism of Action

The mechanism of action of 5-nitroimidazoles against microaerophilic parasites like Giardia lamblia is believed to involve the reductive activation of the nitro group within the parasite. This process generates reactive nitro radicals that are cytotoxic. A key pathway implicated in this activation and subsequent cytotoxicity involves the parasite's redox system.

The proposed mechanism includes:

-

Reductive Activation: The nitro group of the compound is reduced by low-redox-potential electron-transfer proteins in the parasite, such as ferredoxin or flavodoxin. This activation is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).

-

Interaction with Thioredoxin Reductase: The activated drug can interact with and inhibit key enzymes in the parasite's antioxidant defense system, such as thioredoxin reductase (TrxR).[7][15]

-

Thiol Depletion: Inhibition of TrxR and direct reaction of the activated drug with intracellular thiols leads to a depletion of the parasite's thiol pools.[16][17]

-

Oxidative Stress and Cellular Damage: The disruption of the redox balance and the generation of reactive radical species induce oxidative stress, leading to damage of cellular macromolecules (DNA, proteins, lipids) and ultimately cell death.

Experimental Protocols

In Vitro Antigiardial Susceptibility Assay

This protocol outlines a method to determine the in vitro susceptibility of Giardia lamblia trophozoites to this compound.[2][18][19]

Materials:

-

Axenic culture of Giardia lamblia trophozoites (e.g., WB strain, ATCC 30957).

-

TYI-S-33 medium, supplemented with serum and antibiotics.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Microtiter plates (96-well).

-

Incubator (37 °C, anaerobic or microaerophilic conditions).

-

Inverted microscope.

-

Cell viability assay reagents (e.g., resazurin-based assays or direct counting).

Procedure:

-

Parasite Culture: Maintain G. lamblia trophozoites in TYI-S-33 medium at 37 °C. Harvest trophozoites during the logarithmic growth phase by chilling the culture tubes and centrifugation.

-

Drug Dilution Series: Prepare a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations for testing.

-

Assay Setup: In a 96-well microtiter plate, add a defined number of trophozoites (e.g., 1 x 10⁴ cells/well) to each well containing the drug dilutions. Include positive (no drug) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37 °C for 24-48 hours under appropriate anaerobic or microaerophilic conditions.

-

Determination of Viability: Assess the viability of the trophozoites. This can be done by:

-

Microscopic Examination: Observing trophozoite motility and morphology.

-

Cell Counting: Using a hemocytometer to count the number of viable trophozoites.

-

Metabolic Assays: Using viability indicators like resazurin, which changes color in the presence of metabolically active cells.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits parasite growth by 50% compared to the untreated control.

Thioredoxin Reductase Inhibition Assay

This assay can be used to investigate the inhibitory effect of this compound on Giardia lamblia thioredoxin reductase (TrxR).[20][21]

Materials:

-

Recombinant G. lamblia TrxR.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent).

-

NADPH.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

This compound.

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, NADPH, and recombinant TrxR.

-

Pre-incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period to allow for interaction with the enzyme.

-

Initiate Reaction: Start the reaction by adding DTNB. The TrxR will reduce DTNB, leading to the formation of 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

-

Measure Absorbance: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the concentration of this compound that causes 50% inhibition of TrxR activity (IC₅₀).

Applications in Drug Development

This compound serves as a valuable scaffold in drug discovery.[4] Its established antigiardial activity makes it a lead compound for the development of new and more potent antiprotozoal agents.[2][3] The benzimidazole core is a privileged structure in medicinal chemistry, known to be a component of various drugs with a wide range of biological activities.[22] Further derivatization of the thiol or the benzimidazole nitrogen atoms can be explored to improve efficacy, selectivity, and pharmacokinetic properties. The nitro group, while crucial for the mechanism of action against anaerobic parasites, may also be a source of toxicity, presenting a challenge and an opportunity for medicinal chemists to design safer analogues.

References

- 1. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Method for Assessing Metronidazole Susceptibility of Giardia lamblia Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C7H5N3O2S | CID 3717598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evaluation of Giardia lamblia thioredoxin reductase as drug activating enzyme and as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. whitman.edu [whitman.edu]

- 15. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Activity of Thioallyl Compounds From Garlic Against Giardia duodenalis Trophozoites and in Experimental Giardiasis [frontiersin.org]

- 17. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Giardia lamblia: missing evidence for a canonical thioredoxin system | Parasitology Open | Cambridge Core [cambridge.org]

- 21. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Molecular weight and formula of 2-Mercapto-5-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercapto-5-nitrobenzimidazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and insights into its biological activities and mechanisms of action.

Core Molecular and Physical Properties

This compound, with the chemical formula C₇H₅N₃O₂S , is a benzimidazole derivative characterized by a thiol group at the 2-position and a nitro group at the 5-position of the fused ring system.[1][2][3][4] This substitution pattern imparts specific chemical reactivity and biological properties to the molecule. The compound exists in tautomeric forms, primarily the thione form within the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅N₃O₂S | [1][2][3][4] |

| Molecular Weight | 195.20 g/mol | [1][3][5] |

| CAS Number | 6325-91-3 | [1][2][5] |

| Appearance | Light yellow to brown crystalline powder | [6] |

| Melting Point | 274 °C (with decomposition) | [5] |

| Solubility | Soluble in 1 M NaOH (50 mg/mL) | [5] |

| IUPAC Name | 5-nitro-1,3-dihydrobenzimidazole-2-thione | [1][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the cyclization of a substituted o-phenylenediamine with a carbon disulfide source. A general and effective laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis

This protocol is based on the established reaction between 4-nitro-o-phenylenediamine and carbon disulfide in an alkaline medium.[7]

Materials:

-

4-nitro-o-phenylenediamine

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Ethanol (95% or absolute)

-

Water

-

Acetic acid (glacial or dilute solution)

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.2 equivalents) in a solution of 95% ethanol and water.

-

To this alkaline solution, add 4-nitro-o-phenylenediamine (1.0 equivalent).

-

Slowly add carbon disulfide (1.2 equivalents) to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 3-12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

After the reaction is complete, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10-15 minutes to decolorize the mixture.

-

Perform a hot filtration to remove the activated charcoal, collecting the warm filtrate.

-

Reheat the filtrate to 60-70 °C and neutralize it by slowly adding acetic acid with vigorous stirring. The product will begin to precipitate.

-

Cool the mixture in an ice bath or refrigerate for several hours to ensure complete crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield crude this compound.

Experimental Protocol: Purification

The primary method for purification is recrystallization.

Procedure:

-

Dissolve the crude product in a minimum amount of hot 95% ethanol.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.

References

- 1. Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis | MDPI [mdpi.com]

- 2. Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H5N3O2S | CID 3717598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-巯基-5-硝基苯并咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Enhancing Giardicidal Activity and Aqueous Solubility through the Development of “RetroABZ”, a Regioisomer of Albendazole: In Vitro, In Vivo, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of 2-Mercapto-5-nitrobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-5-nitrobenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of its core mechanisms of action, drawing from available scientific literature. The primary activities discussed include its role as an antioxidant, an antiprotozoal agent against Giardia lamblia, a potential anticancer agent, and an enzyme inhibitor. This document synthesizes quantitative data, details experimental protocols for key assays, and presents visual diagrams of proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development professionals. While much of the specific mechanistic data is derived from studies on its derivatives, this guide extrapolates the likely actions of the parent compound, highlighting areas for future investigation.

Antioxidant Activity: Radical Scavenging

The antioxidant properties of 2-mercaptobenzimidazole derivatives are well-documented, primarily attributed to their ability to scavenge free radicals. The core mechanism is believed to involve the donation of a hydrogen atom from the thiol group (-SH) to neutralize reactive oxygen species (ROS).

Quantitative Data for Antioxidant Activity

| Compound | DPPH Radical Scavenging IC50 (µg/mL) | Reference Compound (BHT) IC50 (µg/mL) |

| 2-(4-chlorophenyl)-5-nitrobenzimidazole | 3.17 | 18.42 |

| 2-(4-bromophenyl)-5-nitrobenzimidazole | 3.54 | 18.42 |

| 2-(4-fluorophenyl)-5-nitrobenzimidazole | 7.59 | 18.42 |

Table 1: DPPH radical scavenging activity of 2-substituted-5-nitrobenzimidazole derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of a test compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (analytical grade)

-

Test compound (this compound or its derivatives)

-

Positive control (e.g., Ascorbic acid or Butylated Hydroxytoluene - BHT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test solutions: Prepare a stock solution of the test compound in methanol and perform serial dilutions to obtain a range of concentrations.

-

Assay: a. To a 96-well microplate, add 100 µL of the various concentrations of the test compound solutions. b. Add 100 µL of the DPPH solution to each well. c. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. d. A blank well should contain 100 µL of methanol and 100 µL of the test compound solution at the highest concentration.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH Radical Scavenging Assay Workflow.

Antiprotozoal Activity against Giardia lamblia

Benzimidazole-based compounds are known for their antiprotozoal activity. For this compound, two primary mechanisms are proposed based on its structural features.

Inhibition of Microtubule Polymerization

A well-established mechanism for benzimidazoles is their ability to bind to the β-tubulin subunit of microtubules.[1][2] This interaction disrupts microtubule polymerization, which is crucial for the structural integrity and function of key organelles in Giardia lamblia, such as the ventral adhesive disc and flagella.[3] Disruption of these structures impairs the parasite's ability to attach to the host's intestinal epithelium and its motility, leading to its clearance.

Reductive Activation of the Nitro Group

As a nitroimidazole-containing compound, this compound may also exert its anti-giardial effect through a mechanism common to this class of drugs.[4][5] In the anaerobic environment of the gut, the nitro group can be reduced by the parasite's pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system. This reduction generates cytotoxic nitroso and hydroxylamine radicals that can damage the parasite's DNA and other macromolecules, leading to cell death.

Proposed Antiprotozoal Mechanisms of Action.

Quantitative Data for Anti-giardial Activity

Specific IC50 values for this compound against Giardia lamblia are not available in the reviewed literature. However, related benzimidazole compounds have shown potent activity.

| Compound | IC50 against Giardia lamblia (µg/mL) |

| Albendazole | 0.01 |

| Mebendazole | 0.06 |

| Metronidazole | 0.12 |

Table 2: In vitro activity of related benzimidazoles against Giardia lamblia.[6]

Experimental Protocol: In Vitro Anti-giardial Susceptibility Testing

This protocol describes the determination of the in vitro susceptibility of Giardia lamblia trophozoites to a test compound.

Materials:

-

Giardia lamblia trophozoites (e.g., WB strain)

-

TYI-S-33 medium supplemented with bovine bile and serum

-

Test compound

-

Control drug (e.g., Metronidazole)

-

96-well microplates

-

Inverted microscope

-

Hemocytometer or automated cell counter

Procedure:

-

Culturing of Trophozoites: Culture Giardia lamblia trophozoites in TYI-S-33 medium at 37°C.

-

Preparation of Drug Solutions: Prepare a stock solution of the test compound and a control drug in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

-

Assay: a. Seed a 96-well microplate with a known density of trophozoites (e.g., 1 x 10^4 cells/well). b. Add the serially diluted test compound and control drug to the wells. Include a vehicle control (medium with the solvent).

-

Incubation: Incubate the plate at 37°C for 48 hours.

-

Assessment of Viability: a. Detach the trophozoites by chilling the plate on ice. b. Count the number of viable (motile) trophozoites in each well using a hemocytometer or an automated cell counter.

-

IC50 Determination: The IC50 value is the concentration of the compound that inhibits the growth of the parasites by 50% compared to the vehicle control. This is determined by plotting the percentage of growth inhibition against the drug concentration.

Anticancer Activity

The anticancer potential of 2-mercaptobenzimidazole derivatives has been explored, with evidence suggesting the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Derivatives of 2-mercaptobenzimidazole have been investigated as inhibitors of EGFR tyrosine kinase.[7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis. By inhibiting the tyrosine kinase activity of EGFR, these compounds can block these signaling pathways and thereby inhibit cancer cell growth. While direct evidence for this compound is lacking, its core structure is a key pharmacophore in derivatives with demonstrated EGFR inhibitory activity.

Proposed EGFR Inhibition Pathway.

Quantitative Data for Anticancer Activity

No direct cytotoxicity data (IC50 values) for this compound against cancer cell lines was found in the reviewed literature. However, its derivatives have shown cytotoxic effects.

| Derivative Compound | Cancer Cell Line | IC50 (µM) |

| Compound 20 | HCT-116 | 8 |

| Compound 23 | HCT-116 | 7 |

| se-182 | A549 | 15.80 |

| se-182 | HepG2 | 15.58 |

| se-182 | MCF-7 | 32.73 |

Table 3: Cytotoxicity of 2-mercaptobenzimidazole derivatives against various cancer cell lines.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium

-

Test compound

-

Control drug (e.g., Cisplatin or Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a control drug for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition: Lactoperoxidase

This compound has been identified as a mechanism-based inhibitor of lactoperoxidase, an enzyme involved in the innate immune system and also implicated in thyroid hormone synthesis.

Mechanism: The inhibition is proposed to occur via S-oxygenation of the thiol group by lactoperoxidase, forming a reactive intermediate. This intermediate then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation.

Conclusion

This compound is a versatile molecule with a range of biological activities. Its mechanism of action appears to be multifaceted, involving direct antioxidant effects through radical scavenging, antiprotozoal activity via disruption of the parasite's cytoskeleton and potential generation of cytotoxic radicals, and potential anticancer effects through the inhibition of key signaling pathways like EGFR, as suggested by the activity of its derivatives. Furthermore, its ability to act as a mechanism-based inhibitor of lactoperoxidase highlights its potential for specific enzyme targeting.

Further research is warranted to elucidate the precise molecular targets and signaling pathways directly modulated by this compound to fully understand its therapeutic potential. Specifically, obtaining quantitative data such as IC50 values for the parent compound in various biological assays is crucial for advancing its development as a potential therapeutic agent. This guide provides a foundational understanding for researchers to design and execute further investigations into this promising compound.

References

- 1. Giardia lamblia: ultrastructural study of the in vitro effect of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Critical Role of the Cytoskeleton in the Pathogenesis of Giardia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 9. eurekaselect.com [eurekaselect.com]

The Rising Therapeutic Potential of 2-Mercapto-5-nitrobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Among its many derivatives, those containing a 2-mercapto and a 5-nitro group are emerging as a class of compounds with significant and varied biological activities. This technical guide provides an in-depth overview of the current research on 2-mercapto-5-nitrobenzimidazole derivatives, focusing on their potential as anticancer and antimicrobial agents. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support further research and development in this promising area.

Core Biological Activities

Research into this compound derivatives has primarily focused on two key areas: oncology and infectious diseases. The addition of the electron-withdrawing nitro group at the 5-position of the benzimidazole ring often enhances the biological potency of these compounds.

Anticancer Activity

Derivatives of 2-mercaptobenzimidazole have demonstrated notable cytotoxic effects against a range of cancer cell lines.[1][2] The anticancer activity of these compounds is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. One of the primary mechanisms of action appears to be the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][3] By targeting the ATP-binding site of the EGFR kinase domain, these compounds can disrupt the downstream signaling cascades, such as the RAS-RAF-MAPK pathway, which are crucial for cell proliferation, tumor invasion, and metastasis.[4][5]

Antimicrobial Activity

The 2-mercaptobenzimidazole core is also associated with broad-spectrum antimicrobial properties.[2][6][7] Derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7] The precise mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of microbial cellular processes.

Quantitative Biological Data

The following tables summarize the reported in vitro anticancer and antimicrobial activities of selected this compound derivatives from various studies.

Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Quinazolinone-benzimidazole hybrid | Glioblastoma | Kinase Assay | 9.35 - 28.7 | [1] |

| Benzimidazole derivative 4 | MCF-7 (Breast) | MTT Assay | 8.86 (µg/mL) | [8] |

| Benzimidazole derivative 2 | HCT-116 (Colon) | MTT Assay | 16.2 (µg/mL) | [8] |

| Benzimidazole derivative 1 | HCT-116 (Colon) | MTT Assay | 28.5 (µg/mL) | [8] |

| 5-Methoxy-2-mercaptobenzimidazole derivative 14c | MDA-MB-231 (Breast) | MTT Assay | 24.78 | [9] |

| Benzimidazole derivative 2C | A549 (Lung) | MTT Assay | 72.28 | [10] |

| Benzimidazole derivative 6C | MCF-7 (Breast) | MTT Assay | 62.20 | [10] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Antimicrobial Activity Data

| Compound/Derivative | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Indazole-Benzimidazole Hybrid M6 | S. aureus | Broth Dilution | 3.90 | [11] |

| Indazole-Benzimidazole Hybrid M6 | B. cereus | Broth Dilution | 3.90 | [11] |

| Indazole-Benzimidazole Hybrid M6 | S. enteritidis | Broth Dilution | 3.90 | [11] |

| Indazole-Benzimidazole Hybrid M6 | S. cerevisiae | Broth Dilution | 1.95 | [11] |

| Indazole-Benzimidazole Hybrid M6 | C. tropicalis | Broth Dilution | 1.95 | [11] |

| 2-Mercaptobenzimidazole derivative ZR-8 | C. albicans | Agar Diffusion | - | [6][12] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Key Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for another 24 to 48 hours.[11]

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using suitable software.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[6][12]

-

Nutrient agar or Mueller-Hinton agar

-

Sterile petri dishes

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic and antifungal discs (positive controls)

-

Sterile cork borer (6-8 mm diameter)

Procedure:

-

Preparation of Agar Plates: Prepare the agar medium according to the manufacturer's instructions, sterilize it, and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the entire surface of the agar plate using a sterile swab.

-

Well Creation: Aseptically punch wells of 6 to 8 mm in diameter into the inoculated agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 20-100 µL) of the test compound solution at a desired concentration into each well.[14]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).[15]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: General workflow for synthesis and biological evaluation.

EGFR Signaling Pathway Inhibition

This diagram depicts a simplified representation of the EGFR signaling pathway and the putative point of inhibition by this compound derivatives.

Caption: Inhibition of the EGFR signaling cascade.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a versatile and potent scaffold for the development of new therapeutic agents. Their dual action as both anticancer and antimicrobial agents makes them particularly attractive for further investigation. Future research should focus on synthesizing a broader range of derivatives to establish clear structure-activity relationships (SAR), elucidating the precise molecular mechanisms underlying their biological effects, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical class holds significant promise for addressing unmet needs in oncology and infectious disease treatment.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. EGFR signaling pathway [pfocr.wikipathways.org]

- 6. ijmrhs.com [ijmrhs.com]

- 7. jddtonline.info [jddtonline.info]

- 8. Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines [journal.waocp.org]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Journal of Research in Pharmacy » Submission » In silico study, synthesis, and in vitro cytotoxic activity of novel 2-mercaptobenzimidazole derivatives [dergipark.org.tr]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. ijmrhs.com [ijmrhs.com]

- 13. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 14. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Tautomeric Forms of 2-Mercapto-5-nitrobenzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 2-Mercapto-5-nitrobenzimidazole, a molecule of significant interest in medicinal chemistry and materials science. This document delves into the structural, spectroscopic, and computational aspects of its thiol-thione equilibrium, offering detailed experimental protocols and data presented for comparative analysis.

Introduction: The Thiol-Thione Tautomerism

This compound, like other 2-mercaptobenzimidazole derivatives, exists as a dynamic equilibrium between two tautomeric forms: the thiol and the thione. This phenomenon is crucial as the dominant tautomer can dictate the molecule's chemical reactivity, biological activity, and physical properties. The equilibrium is influenced by factors such as the physical state (solid or solution), solvent polarity, pH, and temperature. Computational studies on the parent 2-mercaptobenzimidazole and its analogues consistently indicate that the thione tautomer is generally the more stable form in both the gas phase and in solution.[1] The IUPAC name for this compound is 5-nitro-1,3-dihydrobenzimidazole-2-thione, which further suggests the prevalence of the thione form.

The tautomeric equilibrium is a critical consideration in drug design and development, as different tautomers can exhibit distinct binding affinities to biological targets and varying metabolic profiles.

Synthesis and Characterization

A general and adaptable method for the synthesis of this compound involves the cyclization of 4-nitro-o-phenylenediamine with carbon disulfide.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitro-o-phenylenediamine

-

Carbon disulfide

-

Sodium hydroxide

-

Methanol

-

Water

-

Acetic acid

-

Activated carbon

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (0.022 mol) in methanol (20 mL).

-

To this solution, add 4-Nitro-o-phenylenediamine (0.019 mol) and carbon disulfide (0.022 mol).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After the reflux period, cautiously add a small amount of activated carbon to the hot solution and continue to reflux for an additional 10 minutes.

-

Perform a hot filtration to remove the activated carbon.

-

Heat the filtrate to 60-70 °C and add preheated water (20 mL at 70 °C).

-

Slowly add a 50% acetic acid solution (9 mL) with vigorous stirring to precipitate the product.

-

Cool the mixture in an ice bath or refrigerator for 3 hours to ensure complete crystallization.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product is typically a yellow-brown crystalline powder.

Logical Workflow for Synthesis and Characterization:

Spectroscopic Analysis

Spectroscopic techniques are invaluable for elucidating the dominant tautomeric form of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides key insights into the functional groups present and can help distinguish between the thiol and thione forms. The thione form is characterized by a prominent C=S stretching vibration and N-H stretching bands, while the thiol form would exhibit an S-H stretching band.

Experimental Protocol: FTIR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

Interpretation of IR Spectra: For the parent 2-mercaptobenzimidazole, the appearance of a stretching band around 2569 cm⁻¹ is attributed to the S-H group of the thiol form. However, the thione form is generally considered to be the major tautomer in the solid state. The presence of strong bands in the 1600-1500 cm⁻¹ region can be assigned to C=N and C=C stretching vibrations within the benzimidazole ring. The N-H stretching vibrations typically appear as broad bands in the 3100-2800 cm⁻¹ region. For this compound, characteristic bands for the nitro group (asymmetric and symmetric stretching) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information on the tautomeric equilibrium. The chemical shifts of the protons and carbons in the benzimidazole ring are sensitive to the position of the mobile proton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Record the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard.

-

Analyze the chemical shifts, coupling constants, and signal integrations.

Interpretation of ¹H NMR Spectrum: The ¹H NMR spectrum of this compound would show signals for the aromatic protons on the benzene ring. The presence of the nitro group at the 5-position will influence the chemical shifts of these protons. A broad singlet in the downfield region (typically >10 ppm) is characteristic of the N-H protons of the imidazole ring in the thione form. The absence of a distinct S-H proton signal further supports the predominance of the thione tautomer in solution.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the thiol-thione equilibrium, as the two tautomers are expected to have different absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., ethanol, acetonitrile, cyclohexane).

-

Record the absorption spectra over a range of approximately 200-800 nm.

-

Identify the absorption maxima (λmax) for each solution.

Expected Spectral Features: Generally, thione tautomers exhibit an absorption peak between 300 and 400 nm corresponding to the n-π* transition of the C=S group. In contrast, thiol tautomers typically show an absorption peak below 300 nm due to the π-π* transition of the C=N group. By analyzing the spectra in different solvents, it is possible to observe shifts in the equilibrium.

Computational Analysis

Quantum chemical calculations provide valuable quantitative data on the relative stability and geometric parameters of the tautomers.

Tautomeric Equilibrium and Relative Stability

Computational studies on substituted benzimidazole-2-thiones have been performed using various semi-empirical and density functional theory (DFT) methods. For a model of 5(6)-nitro benzimidazole, semi-empirical calculations (AM1, PM3, and PM5) indicate that the thione form is more stable than the thiol form.

Table 1: Calculated Relative Stabilities of 5(6)-Nitrobenzimidazole-2-thione Tautomers (AM1 Method)

| Tautomer | ΔHf (kcal/mol) | ΔS (cal/mol·K) | ΔGf (kcal/mol) | Relative Stability |

| Thione | 53.37 | 85.69 | 27.85 | More Stable |

| Thiol (anti) | 68.08 | 94.30 | 39.97 | - |

| Thiol (syn) | 66.71 | 94.33 | 38.60 | - |

Data adapted from a study on 5(6)-substituted benzimidazole-2-thiones.

Optimized Geometries

DFT calculations have been used to determine the optimized bond lengths for the thiol and thione forms of the parent 2-mercaptobenzimidazole. These provide a theoretical basis for understanding the structural differences between the tautomers.

Table 2: Selected Optimized Bond Lengths (Å) of 2-Mercaptobenzimidazole Tautomers (B3LYP/6-311++G(d,p))

| Bond | Thione Form | Thiol Form |

| C2-S | 1.67 | 1.77 |

| C2-N1 | 1.38 | 1.32 |

| C2-N3 | 1.38 | 1.39 |

| N1-H | 1.01 | - |

| S-H | - | 1.35 |

Data adapted from a computational study on 2-mercaptobenzimidazole.

Tautomeric Equilibrium Diagram:

References

An In-depth Technical Guide to 2-Mercapto-5-nitrobenzimidazole: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and experimental use of 2-Mercapto-5-nitrobenzimidazole. The content herein is intended to support laboratory research and development activities by providing detailed protocols and safety data.

Chemical and Physical Properties

This compound is a yellow-brown crystalline powder. Its chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₅N₃O₂S |

| Molecular Weight | 195.20 g/mol |

| CAS Number | 6325-91-3 |

| Melting Point | 274 °C (decomposes) |

| Appearance | Light yellow to light orange solid[1] |

| Solubility | Soluble in 1 M NaOH (50 mg/mL, opaque, dark red) |

| InChI | 1S/C7H5N3O2S/c11-10(12)4-1-2-5-6(3-4)9-7(13)8-5/h1-3H,(H2,8,9,13) |

| SMILES | [O-]--INVALID-LINK--c1ccc2NC(=S)Nc2c1 |

Safety and Handling

2.1. Hazard Identification

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions. The primary hazards are:

-

Skin Irritation: Causes skin irritation (Category 2).[2]

-

Serious Eye Irritation: Causes serious eye irritation (Category 2).[2]

-

Respiratory Irritation: May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[2]

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautions and PPE are mandatory:

-

Ventilation: Use only outdoors or in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[3]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.

2.3. First Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Clean mouth with water and seek medical attention.[2]

2.4. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.

-

Hazardous Combustion Products: In case of fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

2.5. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid dust formation.

-

Containment and Cleanup: Sweep up and shovel the spilled material into suitable containers for disposal.[2] Avoid generating dust.

Storage

-

Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is under an inert atmosphere at -20°C.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[2][3]

Experimental Protocols

4.1. Synthesis of this compound

This protocol is adapted from a novel synthesis method for 2-mercaptobenzimidazole derivatives.

4.1.1. Materials and Reagents

-

4-Nitro-o-phenylenediamine

-

N-aminorhodanine

-

Xylene

-

Aqueous alcohol

-

Ethanol

-

Charcoal

4.1.2. Equipment

-

Reaction flask with reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

-

NMR spectrometer

-

Mass spectrometer

4.1.3. Procedure

-

In a reaction flask, combine 4-nitro-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in 50 ml of xylene.

-

Heat the mixture under reflux for 5 hours.

-

After cooling, filter the obtained residue.

-

Crystallize the residue from aqueous alcohol with charcoal.

-

Recrystallize the solid product from ethanol to yield pure this compound.

4.1.4. Characterization Data

-

Yield: 81%

-

Melting Point: >250°C

-

¹H NMR (DMSO-d₆): δ 7.12 (d, Jₐₑ= 8.3Hz, 1Har); 7.29 (q, Jₑₓ=2.1Hz, Jₐₑ= 8.3Hz, 1Har); 7.46 (d, Jₑₓ= 2.1Hz, 1Har); 12.03 (s, NH).[4]

-

¹³C NMR (DMSO-d₆): δ 108.24 (CH); 113.46 (CH); 125.70 (CH); 137.45 (C); 141.94 (C); 148.01 (C); 167.54 (C=S).[4]

-

HRMS (m/z): Calculated for C₇H₅N₃O₂S: 195.01025, Found: 195.0102.[4]

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]

- 4. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Thermogravimetric Analysis of 2-Mercapto-5-nitrobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Mercapto-5-nitrobenzimidazole, a heterocyclic compound of interest in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents a synthesized analysis based on the known thermal behavior of related benzimidazole derivatives and aromatic nitro compounds. It includes a detailed, generalized experimental protocol for conducting TGA, a plausible data summary, and a discussion of the expected thermal decomposition pathway. This guide is intended to serve as a valuable resource for researchers planning and interpreting thermogravimetric studies of this compound and similar molecules.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a wide range of applications in pharmaceuticals and materials science. The presence of both a mercapto (-SH) and a nitro (-NO2) group on the benzimidazole scaffold suggests a complex thermal decomposition profile. Thermogravimetric analysis (TGA) is a crucial technique for characterizing the thermal stability and decomposition of such materials.[1][2] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing valuable insights into its composition, purity, and thermal stability.[1][2]

The thermal stability of benzimidazole derivatives is generally high, with decomposition temperatures often exceeding 300-400°C. However, the presence of nitro groups as substituents can decrease this stability.[3][4] The decomposition of aromatic nitro compounds frequently initiates with the cleavage of the C-NO2 bond.[5][6] This guide will explore the expected thermal behavior of this compound based on these principles.

Predicted Thermogravimetric Data

The following table summarizes the anticipated quantitative data from the thermogravimetric analysis of this compound. This data is illustrative and based on the analysis of structurally similar compounds. The decomposition is predicted to occur in three main stages under an inert nitrogen atmosphere.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Evolved Fragments (Predicted) |

| Stage 1 | 250 - 320 | ~23.6% | NO2 |

| Stage 2 | 320 - 450 | ~16.4% | CS |

| Stage 3 | 450 - 600 | ~35.9% | C6H4N2 (Benzimidazole core fragmentation) |

| Residue | > 600 | ~24.1% | Carbonaceous residue |

Experimental Protocols

This section outlines a standard protocol for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a programmable furnace. The instrument should be coupled with a gas flow control system to maintain a precise atmosphere.

3.2. Sample Preparation

-

Ensure the this compound sample is in a fine, homogeneous powder form to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[7][8]

-

Distribute the sample evenly across the bottom of the crucible to maximize surface area and ensure consistent heat transfer.

3.3. TGA Measurement Procedure

-

Crucible Placement: Carefully place the sample crucible onto the TGA balance mechanism.

-

Furnace Sealing: Close the furnace to ensure a controlled atmosphere.

-

Gas Purging: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to remove any residual oxygen.[1][7]

-

Initial Equilibration: Allow the sample to equilibrate at a starting temperature, typically ambient (e.g., 30°C), until the weight signal stabilizes.

-

Heating Program: Initiate a dynamic heating program. A common heating rate for such analyses is 10°C/min or 20°C/min.[3] The temperature range should be set from the starting temperature to a final temperature sufficient to ensure complete decomposition, for instance, 800°C.

-

Data Acquisition: Continuously record the sample weight as a function of temperature throughout the experiment.

3.4. Data Analysis

The resulting data, known as a thermogram, plots the percentage of weight loss against temperature. The derivative of this curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates for each stage.

Visualization of Experimental Workflow and Decomposition Pathway

4.1. TGA Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of a solid sample.

Caption: General workflow for thermogravimetric analysis.

4.2. Proposed Thermal Decomposition Pathway

This diagram outlines a plausible signaling pathway for the thermal decomposition of this compound based on the fragmentation of functional groups.

Caption: Proposed thermal decomposition pathway.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development and materials science. While direct experimental data is not yet widely available, the provided protocols, illustrative data, and decomposition pathways, derived from the analysis of related compounds, offer a robust starting point for experimental design and data interpretation. Further empirical studies, potentially including techniques like TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), would be beneficial to definitively identify the evolved gas fragments at each decomposition stage and refine the proposed thermal degradation mechanism.[1]

References

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. DSpace [repository.kaust.edu.sa]

- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 8. epfl.ch [epfl.ch]

The Enigmatic Structure of 2-Mercapto-5-nitrobenzimidazole: A Technical Overview for Drug Development Professionals

Abstract

2-Mercapto-5-nitrobenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry, particularly for its documented antigiardial properties. This technical guide provides a comprehensive overview of its synthesis, and known biological activities, with a focus on its mechanism of action against the protozoan parasite Giardia lamblia. Despite extensive investigation, the definitive crystal structure of this compound remains undetermined, a critical knowledge gap for structure-based drug design. This document summarizes the available experimental data and provides a theoretical framework for its mode of action, tailored for researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a cornerstone in the development of a wide array of therapeutic agents due to their versatile pharmacological activities. Among these, this compound has emerged as a compound of interest, primarily for its potential as an antiprotozoal agent. Its efficacy against Giardia lamblia, the causative agent of giardiasis, positions it as a lead compound for the development of new treatment modalities for this prevalent intestinal infection. This guide aims to consolidate the current knowledge on this compound, highlighting both what is known and the critical gaps in our understanding, particularly its three-dimensional structure.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅N₃O₂S | |

| Molecular Weight | 195.20 g/mol | |

| Appearance | Yellow-brown crystalline powder | |

| Melting Point | 274 °C (decomposes) | |

| Solubility | Soluble in 1 M NaOH (50 mg/mL, opaque, dark red) | [1] |

| CAS Number | 6325-91-3 |

Synthesis and Crystallization

Synthesis Protocol

The synthesis of this compound is typically achieved through the condensation of 4-nitro-o-phenylenediamine with carbon disulfide in an alkaline medium. A detailed experimental protocol, adapted from established methods for related benzimidazoles, is provided below.[2][3][4]

Materials:

-

4-nitro-o-phenylenediamine

-

Carbon disulfide

-

Potassium hydroxide (or sodium hydroxide)

-

Ethanol (95%)

-

Water

-

Activated charcoal

-

Acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of 95% ethanol and water.

-

To this solution, add 4-nitro-o-phenylenediamine and carbon disulfide.

-

Heat the reaction mixture under reflux for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cautiously add activated charcoal to the hot solution and continue to reflux for an additional 10-15 minutes to decolorize the mixture.

-

Filter the hot solution to remove the activated charcoal.

-

Heat the filtrate to 60-70 °C and add an equal volume of warm water.

-

Acidify the solution with dilute acetic acid with vigorous stirring to precipitate the product.

-

Allow the mixture to cool to room temperature and then place it in a refrigerator to ensure complete crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is a critical step for structural elucidation. A general approach for the crystallization of benzimidazole derivatives involves slow evaporation of a saturated solution in an appropriate solvent system.

Protocol:

-

Dissolve the synthesized this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) with gentle heating.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Cover the container with a perforated film or loosely cap it to allow for slow evaporation of the solvent over several days to weeks.

-

Monitor the solution for the formation of single crystals.

Note: Despite the existence of established crystallization protocols for similar compounds, to the best of our knowledge, a successful single-crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed literature. Consequently, detailed crystallographic data is not available.

Crystal Structure: An Unresolved Matter

A thorough and exhaustive search of the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD) reveals a notable absence of crystallographic data for this compound. This includes the lack of determined unit cell parameters, bond lengths, and bond angles. This critical gap in the scientific literature means that the precise three-dimensional arrangement of atoms in the solid state, as well as the intermolecular interactions governing its crystal packing, remain unknown.

The absence of this data significantly hampers structure-based drug design efforts, which rely on a detailed understanding of the ligand's conformation and its potential interactions with a biological target.

Biological Activity and Mechanism of Action

Antigiardial Activity

This compound has demonstrated notable in vitro activity against Giardia lamblia, the protozoan parasite responsible for giardiasis.[5][6] This activity is consistent with the known efficacy of other nitroimidazole compounds against this and other anaerobic or microaerophilic pathogens.[7][8]

Proposed Signaling Pathway for Antigiardial Action

The mechanism of action of nitroimidazole-based drugs against Giardia lamblia is believed to be initiated by the reductive activation of the nitro group within the parasite. Giardia possesses a unique anaerobic metabolism and contains nitroreductases that are capable of reducing the nitro group of the drug.[9][10][11] This reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[12][13]

These reactive species are non-specific in their targets and are thought to cause widespread cellular damage, primarily through:

-

DNA Damage: The radical species can directly interact with the parasite's DNA, leading to strand breaks and inhibition of DNA replication and repair, ultimately triggering cell death.

-

Protein Dysfunction: The reactive intermediates can covalently modify and inactivate essential parasitic enzymes and proteins, disrupting critical metabolic pathways. This includes enzymes involved in the parasite's thiol-redox homeostasis, such as thioredoxin reductase.[12][14]

-

Depletion of Intracellular Thiols: The drug's activation can lead to a depletion of intracellular thiols, further compromising the parasite's ability to counteract oxidative stress.[12]

The proposed signaling pathway for the antigiardial action of this compound is depicted in the following diagram.

Conclusion and Future Directions

This compound remains a promising scaffold for the development of novel antigiardial agents. Its synthesis is well-established, and its biological activity against Giardia lamblia is documented. However, the conspicuous absence of its crystal structure in public databases is a major impediment to advancing our understanding of its structure-activity relationship and to employing rational, structure-based drug design strategies.

Future research efforts should prioritize the growth of high-quality single crystals of this compound to enable its structural elucidation by X-ray crystallography. This would provide invaluable insights into its conformational preferences and intermolecular interactions, which are crucial for designing more potent and selective analogs. Furthermore, detailed mechanistic studies are warranted to identify the specific parasitic nitroreductases involved in its activation and to fully characterize its downstream cellular targets. Addressing these knowledge gaps will be instrumental in unlocking the full therapeutic potential of this and related benzimidazole compounds.

References

- 1. This compound 97 6325-91-3 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 8. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative characterisation of two nitroreductases from Giardia lamblia as potential activators of nitro compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroreductases of bacterial origin in Giardia lamblia: Potential role in detoxification of xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]